molecular formula C10H15NO3 B1330802 2,3,4-Trimethoxybenzylamine CAS No. 41219-16-3

2,3,4-Trimethoxybenzylamine

Cat. No. B1330802
CAS RN: 41219-16-3
M. Wt: 197.23 g/mol
InChI Key: QWZMCOACPDTUIO-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzylamine is an important organic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff . It is a white crystalline powder with a chemical formula of C10H15NO3 .


Synthesis Analysis

The synthesis of 2,3,4-Trimethoxybenzylamine involves taking pyrogallic acid as raw material, dimethyl sulfate as alkylating reagent, and under the existence of NaOH, methylation is done by O-alkylation reaction to obtain intermediate 1,2,3-trimethoxy-benzene .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxybenzylamine is represented by the formula (CH3O)3C6H2CH2NH2 . It has a molecular weight of 197.23 g/mol .

Scientific Research Applications

Synthesis of Benzyl Derivatives

2,3,4-Trimethoxybenzylamine is used in the synthesis of complex organic compounds. For instance, it reacts with benzyl 2,3-anhydro-β-L-ribopyranoside to produce benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. This compound's structure and conformation were meticulously analyzed using techniques like 1H-NMR and 13C-NMR, displaying its potential in advanced chemical synthesis (Lugemwa, 2013).

Structural Properties and Material Synthesis

The structural properties of methoxy derivatives of benzyl bromide, including 2,3,4-Trimethoxybenzylamine, are studied for their potential use as building blocks in the synthesis of dendritic materials. Notably, the presence or absence of a methoxy group significantly impacts the structural properties of these materials, indicating the compound's relevance in material science and engineering (Pan et al., 2005).

Catalytic Applications

2,3,4-Trimethoxybenzylamine is involved in catalytic processes as well. For instance, it's used in the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. This process, particularly when catalyzed by yttrium and gadolinium complexes, leads to the formation of aminomethylated products, showcasing its utility in complex chemical reactions (Nagae et al., 2015).

Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of various pharmaceutical compounds. For example, it's used in the synthesis of Lomerizine Hydrochloride, indicating its role in drug development and pharmaceutical chemistry (Ai, 2003).

Safety And Hazards

2,3,4-Trimethoxybenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZMCOACPDTUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194146
Record name 2,3,4-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxybenzylamine

CAS RN

41219-16-3
Record name 2,3,4-Trimethoxybenzenemethanamine
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Record name 2,3,4-Trimethoxybenzylamine
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Record name 41219-16-3
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Record name 2,3,4-Trimethoxybenzylamine
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Record name 2,3,4-trimethoxybenzylamine
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Record name 2,3,4-TRIMETHOXYBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MА Boichenko, KV Anisovich, MS Shad… - Chemistry of …, 2021 - Springer
The intramolecular oxidative coupling of electron-rich aromatic groups in 5-(het)aryl-1-(het)arylalkyl-1H-1,2,3-triazoles was studied in detail. Under treatment with phenyliodoso bis(…
Number of citations: 3 link.springer.com
L Szüčová, L Spíchal, K Doležal, M Zatloukal… - Bioorganic & medicinal …, 2009 - Elsevier
In an attempt to improve specific biological functions of cytokinins routinely used in plant micropropagation, 33 6-benzylamino-9-tetrahydropyran-2-ylpurine (THPP) and 9-…
Number of citations: 76 www.sciencedirect.com
AJ Lin, JS Driscoll - Journal of Pharmaceutical Sciences, 1981 - Wiley Online Library
Polyhydroxybenzylamine derivatives related to dopamine were synthesized and shown to have activity against murine P‐388 lymphocytic leukemia. The 3,4,5‐trihydroxy‐ and 2,3‐…
Number of citations: 23 onlinelibrary.wiley.com
I Moreno, I Tellitu, J Etayo, R SanMartı́n, E Domı́nguez - Tetrahedron, 2001 - Elsevier
A short and efficient access to benzo[c]phenanthridines and phenanthridinones is achieved by the action of phenyliodine(III)-bis(trifluoroacetate) (PIFA) on properly substituted …
Number of citations: 85 www.sciencedirect.com
CA Reilly, F Henion, TS Bugni, M Ethirajan… - Chemical research in …, 2013 - ACS Publications
This study characterized electrophilic and radical products derived from the metabolism of capsaicin by cytochrome P450 and peroxidase enzymes. Multiple glutathione and β-…
Number of citations: 47 pubs.acs.org
IAI Ali, H El Sayed, RR Schmidt - Tetrahedron, 2004 - Elsevier
The O-phthalimidomethyl trichloroacetimidate (), as a latent aminomethylating agent, exhibits high electrophilicity towards a variety of C-nucleophiles in the presence of catalytic …
Number of citations: 30 www.sciencedirect.com
K Narita, K Suganuma, T Murata, R Kondo… - Bioorganic & Medicinal …, 2021 - Elsevier
African trypanosomiasis is a zoonotic protozoan disease affecting the nervous system. Various natural products reportedly exhibit trypanocidal activity. Naturally occurring 2,5-…
Number of citations: 2 www.sciencedirect.com
PM Gitu - 1974 - search.proquest.com
This investigation is concerned with several benzyl and naphthyl derivatives as potential protecting groups of the carboxamide side chain of asparagine and glutamine in peptide …
Number of citations: 3 search.proquest.com
AE Bunnell, LA Flippin, Y Liu - The Journal of Organic Chemistry, 1997 - ACS Publications
Electrophilic cyclization of amino ketals 14a and 14b with 6 M HCl at 23 C, followed by oxidation with air in 6 M HCl at 100 C, gave tetrahydrophenanthridines 16a and 16b, respectively, …
Number of citations: 7 pubs.acs.org
DL Teagarden, JL White, SL Hem - Journal of Pharmaceutical …, 1981 - Wiley Online Library
Bayerite, an aluminum hydroxide polymorph, readily forms when the hydroxyl to aluminum ratio of aluminum chlorohydrate is raised to 3 by titration with sodium hydroxide. Dilution of …
Number of citations: 26 onlinelibrary.wiley.com

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